2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride
Description
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4ClF2NO. It is known for its unique structural properties, which include two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a carboximidoyl chloride functional group. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .
Properties
Molecular Formula |
C7H4ClF2NO |
|---|---|
Molecular Weight |
191.56 g/mol |
IUPAC Name |
2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H |
InChI Key |
QBIPVAANFKTSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=NO)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,6-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, oximes, nitriles, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent and intermediate in organic synthesis, it is used to create complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include enzymes and proteins, where it can form covalent bonds and modify their activities. The pathways involved often include nucleophilic substitution and addition reactions, leading to the formation of stable adducts and intermediates .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: A precursor in the synthesis of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride.
2,6-Difluoroaniline: A related compound with similar reactivity but different functional groups.
2,6-Difluorobenzaldehyde: Another similar compound used in organic synthesis.
Uniqueness
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its combination of fluorine atoms and a hydroxyl group on the benzene ring, along with a reactive carboximidoyl chloride group. This unique structure imparts distinct reactivity and makes it valuable in various chemical transformations and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
